[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, which undergoes a Fischer indole synthesis to form the indole core.
Introduction of the Dichlorophenyl Group: The indole core is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorophenyl group.
Formation of the Nitro Group: Nitration of the indole ring is carried out using a nitrating agent like nitric acid.
Formation of the Acetate Group: Finally, the compound is reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of various oxidized products of the indole ring.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate involves its interaction with specific molecular targets. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular damage. The dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate
- [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino benzoate
- [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino propionate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O5/c1-9(23)27-20-16-13-7-12(22(25)26)4-5-15(13)21(17(16)24)8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSPYRVOWOQBT-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.